molecular formula C10H11NO2 B1313600 (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid CAS No. 92977-00-9

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Cat. No. B1313600
CAS RN: 92977-00-9
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” likely refers to a specific stereoisomer of a compound in the tetrahydroquinoline class. Tetrahydroquinolines are a class of organic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) with four additional hydrogen atoms . The “®” denotes the specific configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of “®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” would consist of a tetrahydroquinoline ring with a carboxylic acid group at the 2-position. The “®” configuration indicates the spatial arrangement of the atoms around the chiral center .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” can undergo would depend on the specific substituents on the ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like solubility, melting point, boiling point, and reactivity . These properties for “®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid” would need to be determined experimentally.

Scientific Research Applications

Research also extends into the reaction of epichlorohydrin with aromatic amines to obtain benzo[f]quinoline and its 1,2,3,4-tetrahydro derivative, showcasing its role in synthesizing complex heterocyclic compounds (S. I. Kutkevichus, K. S. Sherenas, 1970). This highlights the compound's importance in developing new chemical entities with potential biological activities.

Moreover, (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid derivatives have been investigated for their antimicrobial properties, indicating their potential in addressing resistance issues in antimicrobial therapy (H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977). These studies underscore the compound's versatility and potential as a precursor in synthesizing novel antimicrobial agents.

Additionally, the compound has been utilized in the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, demonstrating its applicability in peptide chemistry and the synthesis of complex organic molecules (S. Cerrini, W. Fedeli, F. Mazza, G. Lucente, M. P. Paradisi, A. Romeo, 1979). This area of research opens avenues for the development of novel bioactive compounds and drug candidates.

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general safety measures for handling organic compounds include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions in the study of tetrahydroquinolines could involve exploring their potential applications in medicinal chemistry, given that many biologically active compounds contain a tetrahydroquinoline moiety .

properties

IUPAC Name

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446770
Record name (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

CAS RN

92977-00-9
Record name (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92977-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of PtO2 (25 wt. %) and 2-quinolinecarboxylic acid (Aldrich) in acetic acid was hydrogenated at RT under 60 Psi overnight. The reaction mixture was stripped to dryness to give the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.